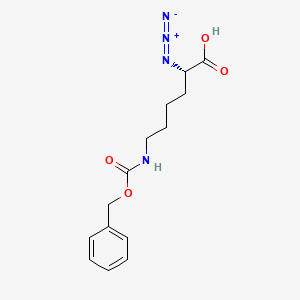

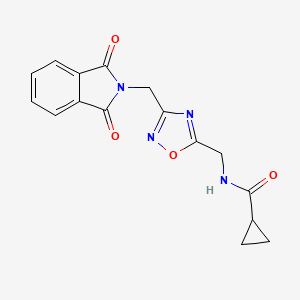

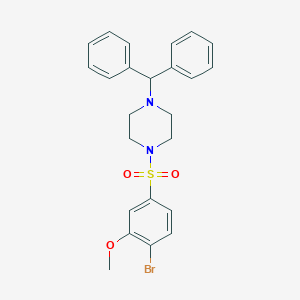

![molecular formula C20H20N2O3S2 B2537198 N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226435-07-9](/img/structure/B2537198.png)

N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Commonly referred to as DMPT, this compound has been found to exhibit promising properties as a drug candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

A study by Vasu et al. (2003) on two biologically active thiophene-3-carboxamide derivatives demonstrates antibacterial and antifungal activities. These compounds, closely related to N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, exhibit potential as agents in the treatment of infections caused by various bacteria and fungi. The specific interactions of the o-toluidine and p-toluidine rings with the thiophene ring may play a crucial role in their antimicrobial efficacy Vasu et al., 2003.

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, including derivatives that could be related to the compound , assessing their potential as radiosensitizers and bioreductively activated cytotoxins. Some derivatives showed slight radiosensitization in mammalian cells under hypoxic conditions, indicating a potential application in enhancing radiotherapy effectiveness Threadgill et al., 1991.

Polymer Synthesis

Ubale et al. (2001) and Saxena et al. (2003) explored the synthesis and characterization of aromatic–aliphatic polyamides and poly(amide-imide)s derived from thiophene-containing monomers. These studies highlight the compound's utility in developing new materials with potential applications in electronics, coatings, and high-performance plastics due to their solubility, thermal stability, and mechanical properties Ubale et al., 2001; Saxena et al., 2003.

Novel Immunomodulatory Agents

Research by Axton et al. (1992) on novel immunosuppressive butenamides, including the synthesis of thiophene derivatives, indicates potential applications in the development of new immunomodulatory drugs. These compounds showed activity towards proliferating T-lymphocytes, suggesting their use in managing immune responses in various conditions Axton et al., 1992.

Antimicrobial Activity of Thiophene Derivatives

A study by Sowmya et al. (2018) on the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology shows significant antimicrobial activity. This research points to the broad potential of thiophene derivatives in developing new antimicrobial agents Sowmya et al., 2018.

Propiedades

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,5-dimethylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-14-11-15(2)13-16(12-14)21-20(23)19-18(9-10-26-19)22(3)27(24,25)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKABWNDRTIJSKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

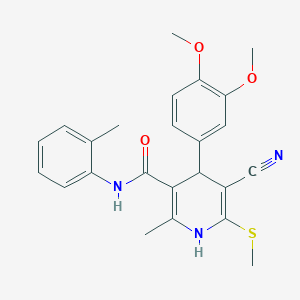

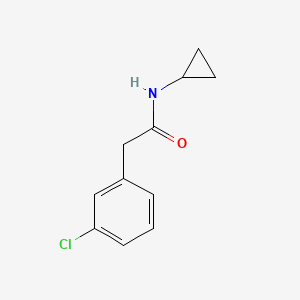

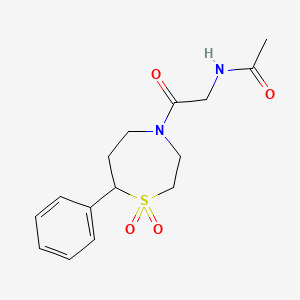

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

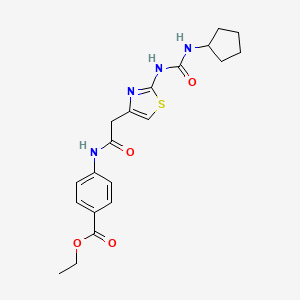

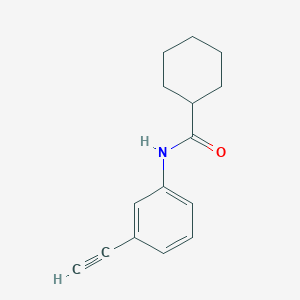

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

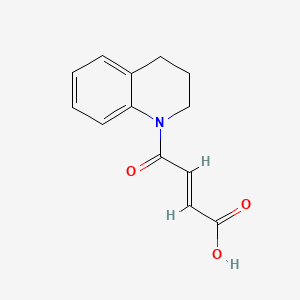

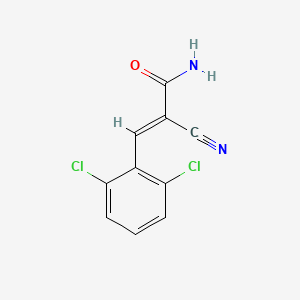

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)